molecular formula C20H18ClN3O2S B1447336 (1S,2S)-ethyl 2-(4-(5-((5-chloropyridin-2-yl)thio)-1H-imidazol-4-yl)phenyl)cyclopropanecarboxylate CAS No. 1242441-48-0

(1S,2S)-ethyl 2-(4-(5-((5-chloropyridin-2-yl)thio)-1H-imidazol-4-yl)phenyl)cyclopropanecarboxylate

Cat. No. B1447336
M. Wt: 399.9 g/mol
InChI Key: XRRJGDIDYWFBOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,2S)-ethyl 2-(4-(5-((5-chloropyridin-2-yl)thio)-1H-imidazol-4-yl)phenyl)cyclopropanecarboxylate is a useful research compound. Its molecular formula is C20H18ClN3O2S and its molecular weight is 399.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1S,2S)-ethyl 2-(4-(5-((5-chloropyridin-2-yl)thio)-1H-imidazol-4-yl)phenyl)cyclopropanecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S,2S)-ethyl 2-(4-(5-((5-chloropyridin-2-yl)thio)-1H-imidazol-4-yl)phenyl)cyclopropanecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Interaction and Reactivity

  • 1,2-Diaminoimidazoles and Ethoxymethylene Derivatives : The interaction between 1,2-diaminoimidazole and ethoxymethylene-containing derivatives demonstrates the formation of linearly linked products, relevant to the study of (1S,2S)-ethyl 2-(4-(5-((5-chloropyridin-2-yl)thio)-1H-imidazol-4-yl)phenyl)cyclopropanecarboxylate due to the similar chemical structure and reactivity (Vandyshev et al., 2015).

Synthesis and Antimicrobial Activity

  • Cyclopropanation in Lignan Conjugates : The synthesis of ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and related compounds, with a focus on their antimicrobial and antioxidant activities, provides insights into the potential biological applications of similar cyclopropane derivatives (Raghavendra et al., 2016).

Cyclization and Enzymatic Activity

  • Reactivity of Cyanomethyl Derivatives : The study of cyanomethyl derivatives of imidazo[1,2-a]pyridine, imidazo[1,2-a]pyrimidine, and imidazo[2,1-b]thiazole, including their reactivity and cyclization, sheds light on the chemical behavior of complex imidazole derivatives, which is essential for understanding the properties of (1S,2S)-ethyl 2-(4-(5-((5-chloropyridin-2-yl)thio)-1H-imidazol-4-yl)phenyl)cyclopropanecarboxylate (Kutrov et al., 2008).

Hydrogen-Bonded Supramolecular Structures

  • Ethyl 5-amino-1-aryl-1H-imidazole-4-carboxylates : The study of hydrogen-bonded supramolecular structures in ethyl 5-amino-1-aryl-1H-imidazole-4-carboxylates, which are closely related to the compound , helps in understanding the potential for forming complex molecular assemblies (Costa et al., 2007).

properties

IUPAC Name

ethyl 2-[4-[4-(5-chloropyridin-2-yl)sulfanyl-1H-imidazol-5-yl]phenyl]cyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O2S/c1-2-26-20(25)16-9-15(16)12-3-5-13(6-4-12)18-19(24-11-23-18)27-17-8-7-14(21)10-22-17/h3-8,10-11,15-16H,2,9H2,1H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRRJGDIDYWFBOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC1C2=CC=C(C=C2)C3=C(N=CN3)SC4=NC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 118704384

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1S,2S)-ethyl 2-(4-(5-((5-chloropyridin-2-yl)thio)-1H-imidazol-4-yl)phenyl)cyclopropanecarboxylate
Reactant of Route 2
Reactant of Route 2
(1S,2S)-ethyl 2-(4-(5-((5-chloropyridin-2-yl)thio)-1H-imidazol-4-yl)phenyl)cyclopropanecarboxylate
Reactant of Route 3
Reactant of Route 3
(1S,2S)-ethyl 2-(4-(5-((5-chloropyridin-2-yl)thio)-1H-imidazol-4-yl)phenyl)cyclopropanecarboxylate
Reactant of Route 4
(1S,2S)-ethyl 2-(4-(5-((5-chloropyridin-2-yl)thio)-1H-imidazol-4-yl)phenyl)cyclopropanecarboxylate
Reactant of Route 5
Reactant of Route 5
(1S,2S)-ethyl 2-(4-(5-((5-chloropyridin-2-yl)thio)-1H-imidazol-4-yl)phenyl)cyclopropanecarboxylate
Reactant of Route 6
Reactant of Route 6
(1S,2S)-ethyl 2-(4-(5-((5-chloropyridin-2-yl)thio)-1H-imidazol-4-yl)phenyl)cyclopropanecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.